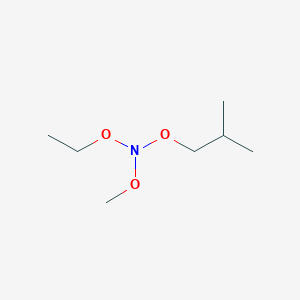
Ethoxy(methoxy)(2-methylpropoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(methoxy)(2-methylpropoxy)amine is an organic compound that belongs to the class of amines It is characterized by the presence of ethoxy, methoxy, and 2-methylpropoxy groups attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy(methoxy)(2-methylpropoxy)amine can be achieved through a multi-step process involving the reaction of appropriate alcohols with amine precursors. One common method involves the reaction of 2-methylpropanol with methoxyethanol and ethoxyethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through nucleophilic substitution and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(methoxy)(2-methylpropoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace one or more of the alkoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amine derivatives with different alkoxy groups.
Scientific Research Applications
Ethoxy(methoxy)(2-methylpropoxy)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethoxy(methoxy)(2-methylpropoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as drug development or biochemical research.
Comparison with Similar Compounds
Ethoxy(methoxy)(2-methylpropoxy)amine can be compared with other similar compounds, such as:
Methoxyethoxyamine: Similar structure but lacks the 2-methylpropoxy group.
Ethoxypropoxyamine: Contains ethoxy and propoxy groups but lacks the methoxy group.
Methoxypropoxyamine: Contains methoxy and propoxy groups but lacks the ethoxy group.
Uniqueness: The presence of all three alkoxy groups (ethoxy, methoxy, and 2-methylpropoxy) in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where a combination of these functional groups is desired.
Properties
CAS No. |
88470-37-5 |
|---|---|
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
1-[ethoxy(methoxy)amino]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17NO3/c1-5-10-8(9-4)11-6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
WTBSMEPWZYFQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCON(OC)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
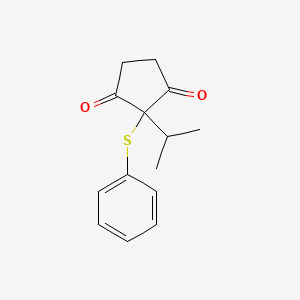
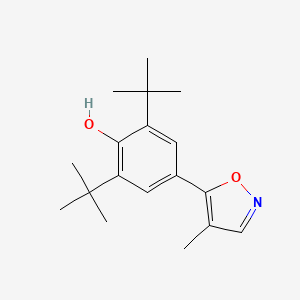
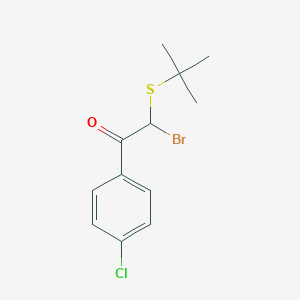
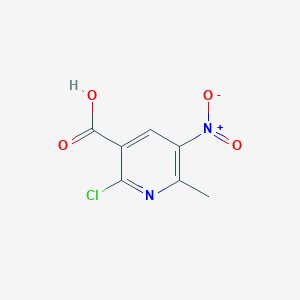



![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

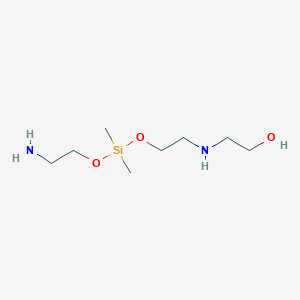
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
